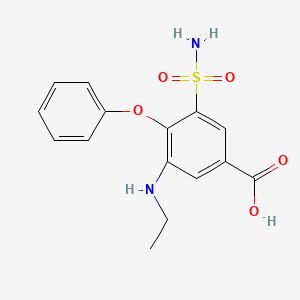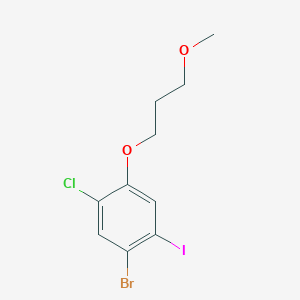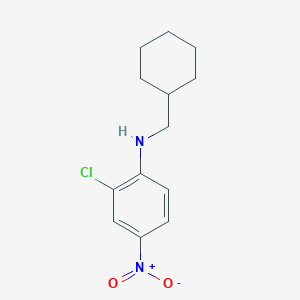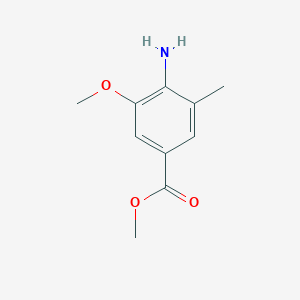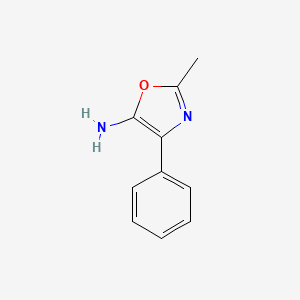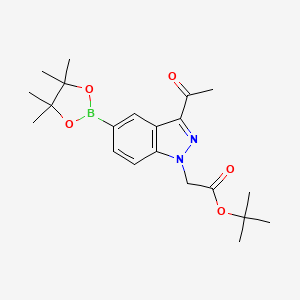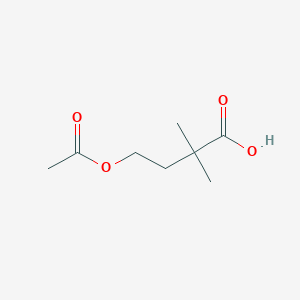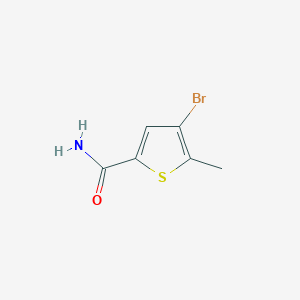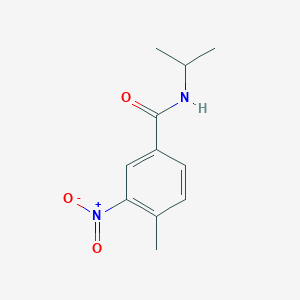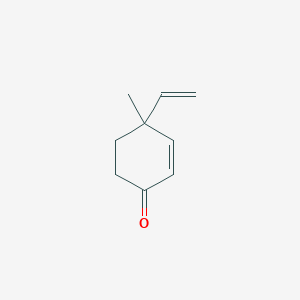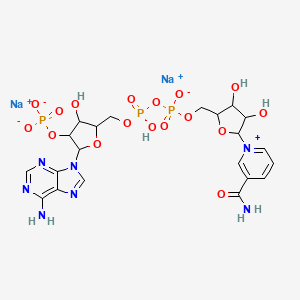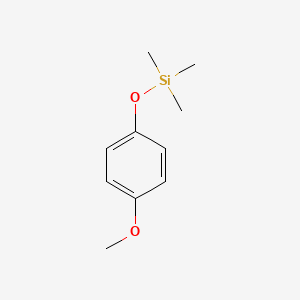
Silane, (4-methoxyphenoxy)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (4-methoxyphenoxy)trimethyl- is an organosilicon compound with the molecular formula C11H18O2Si. It is known for its unique chemical properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a silane group attached to a 4-methoxyphenoxy moiety, making it a versatile reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-methoxyphenoxy)trimethyl- typically involves the reaction of 4-methoxyphenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of Silane, (4-methoxyphenoxy)trimethyl- follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (4-methoxyphenoxy)trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silyl ether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silyl ethers, and various substituted phenoxy compounds .
Aplicaciones Científicas De Investigación
Silane, (4-methoxyphenoxy)trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: The compound is used in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of Silane, (4-methoxyphenoxy)trimethyl- involves the interaction of the silane group with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex molecular structures. The pathways involved include nucleophilic substitution and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (4-methoxyphenyl)trimethyl-
- Silane, (p-methoxyphenyl)trimethyl-
- (4-Methoxyphenyl)trimethylsilane
Uniqueness
Silane, (4-methoxyphenoxy)trimethyl- is unique due to the presence of the phenoxy group, which imparts distinct chemical properties compared to its phenyl counterparts. This difference makes it more reactive in certain chemical reactions and suitable for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
6689-38-9 |
|---|---|
Fórmula molecular |
C10H16O2Si |
Peso molecular |
196.32 g/mol |
Nombre IUPAC |
(4-methoxyphenoxy)-trimethylsilane |
InChI |
InChI=1S/C10H16O2Si/c1-11-9-5-7-10(8-6-9)12-13(2,3)4/h5-8H,1-4H3 |
Clave InChI |
TXFCNWLJGZXMHT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


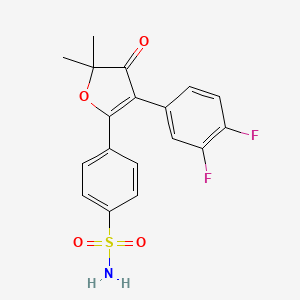
![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)
